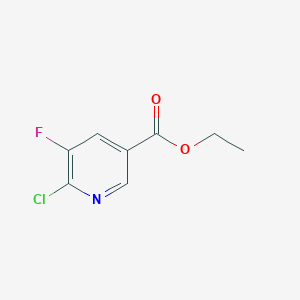
Ethyl 6-chloro-5-fluoropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, fluorine, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Carboxylic acids from hydrolysis
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Industry: The compound is utilized in the production of herbicides, insecticides, and fungicides due to its ability to interfere with biological pathways in pests.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate
- Ethyl 2-chloro-4-fluoro-3-pyridinecarboxylate
- Ethyl 2-chloro-6-fluoro-3-pyridinecarboxylate
Uniqueness: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties that can be advantageous in various applications .
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
ethyl 6-chloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |
Clave InChI |
XZVMOGBJMVPVDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)


![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)





![Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)
![3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B11723990.png)


